Oxolan-3-yl trifluoroacetate
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Overview
Description
Oxolan-3-yl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolan-3-yl trifluoroacetate can be synthesized through the reaction of oxolan-3-ol with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the byproduct trifluoroacetic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-yl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form oxolan-3-ol and trifluoroacetic acid
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, acetonitrile
Major Products Formed
Oxolan-3-ol: Formed through hydrolysis
Substituted Oxolanes: Formed through nucleophilic substitution reactions
Scientific Research Applications
Oxolan-3-yl trifluoroacetate has several applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which oxolan-3-yl trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate group with various molecular targets. The electron-withdrawing nature of the trifluoroacetate group can influence the reactivity of the oxolane ring, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic Acid: A related compound with similar reactivity but lacking the oxolane ring.
Oxolan-2-yl Trifluoroacetate: Another oxolane derivative with the trifluoroacetate group at a different position.
Uniqueness
Oxolan-3-yl trifluoroacetate is unique due to the specific positioning of the trifluoroacetate group on the oxolane ring, which can lead to distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
91258-48-9 |
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Molecular Formula |
C6H7F3O3 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
oxolan-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(10)12-4-1-2-11-3-4/h4H,1-3H2 |
InChI Key |
LJTHMVUENATSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC(=O)C(F)(F)F |
Origin of Product |
United States |
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